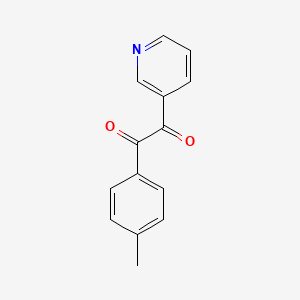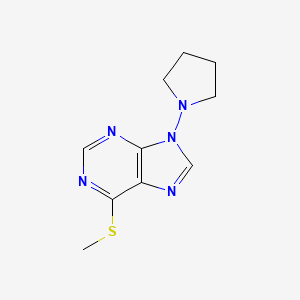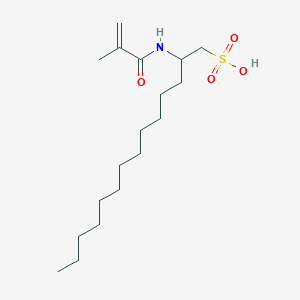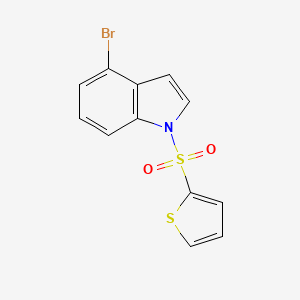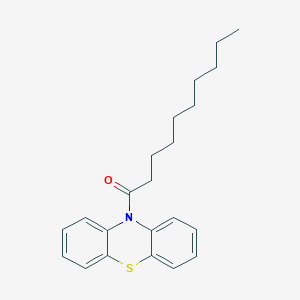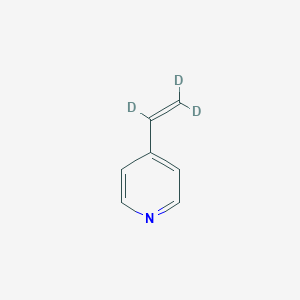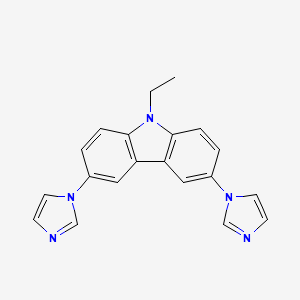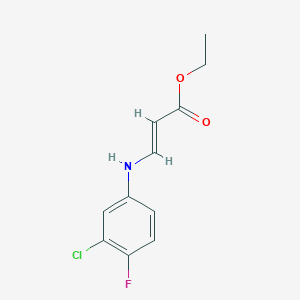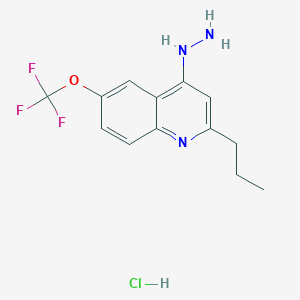
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino, propyl, and trifluoromethoxy groups
准备方法
The synthesis of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Substitution with Trifluoromethoxy Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
化学反应分析
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced with other nucleophiles such as amines or thiols.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane .
科学研究应用
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .
相似化合物的比较
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinoline: Lacks the propyl and trifluoromethoxy groups, resulting in different chemical and biological properties.
2-Propylquinoline: Does not contain the hydrazino and trifluoromethoxy groups, leading to reduced biological activity.
6-Trifluoromethoxyquinoline:
The presence of the hydrazino, propyl, and trifluoromethoxy groups in this compound makes it unique and enhances its potential for various scientific research applications .
属性
分子式 |
C13H15ClF3N3O |
|---|---|
分子量 |
321.72 g/mol |
IUPAC 名称 |
[2-propyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-7-9(20-13(14,15)16)4-5-11(10)18-8;/h4-7H,2-3,17H2,1H3,(H,18,19);1H |
InChI 键 |
WLYHJFYANSTGKB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



